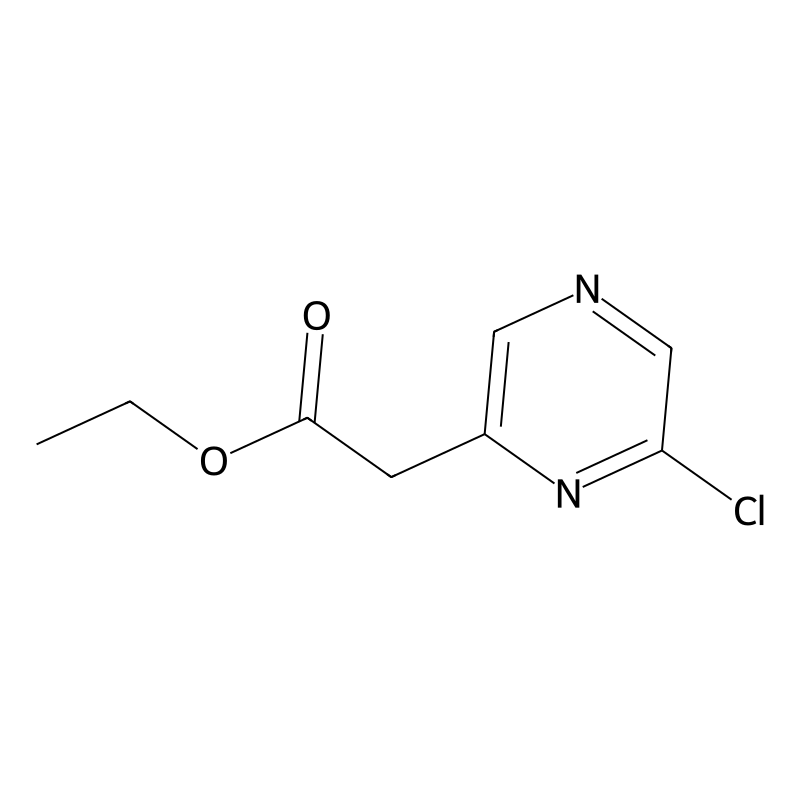

Ethyl 2-(6-chloropyrazin-2-YL)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 2-(6-chloropyrazin-2-yl)acetate is an organic compound characterized by its structure, which includes an ethyl ester linked to a chloropyrazine moiety. The molecular formula for this compound is , and it features a chlorinated pyrazine ring that contributes to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

The reactions involving ethyl 2-(6-chloropyrazin-2-yl)acetate primarily include nucleophilic substitutions and acylation processes. The presence of the chloropyrazine ring allows for electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by various nucleophiles. Additionally, the ester group can undergo hydrolysis to yield the corresponding acid, 2-(6-chloropyrazin-2-yl)acetic acid, which can further participate in condensation reactions or serve as a precursor for other derivatives .

Ethyl 2-(6-chloropyrazin-2-yl)acetate exhibits notable biological activities, particularly in the realm of pharmacology. Compounds containing chloropyrazine structures have been studied for their antimicrobial and antitumor properties. The chlorinated pyrazine ring is believed to enhance the interaction of the compound with biological targets, potentially leading to increased efficacy against certain pathogens or cancer cells .

The synthesis of ethyl 2-(6-chloropyrazin-2-yl)acetate can be achieved through several methods:

- Direct Esterification: Reacting 2-(6-chloropyrazin-2-yl)acetic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

- Nucleophilic Substitution: Chloropyrazine derivatives can be reacted with ethyl chloroacetate under basic conditions to introduce the ethyl acetate moiety.

- Acylation Reactions: Utilizing acyl chlorides derived from pyrazine carboxylic acids and reacting them with ethanol can also yield the desired ester .

Ethyl 2-(6-chloropyrazin-2-yl)acetate has potential applications in:

- Pharmaceuticals: As a building block for developing new drugs targeting bacterial infections or cancer.

- Agricultural Chemistry: Its derivatives may serve as agrochemicals due to their biological activity against pests or pathogens.

- Material Science: Used in synthesizing polymers or coatings that require specific chemical properties imparted by the pyrazine structure .

Interaction studies involving ethyl 2-(6-chloropyrazin-2-yl)acetate focus on its binding affinity with various biological targets, such as enzymes and receptors. These studies often utilize techniques like molecular docking and in vitro assays to determine how effectively the compound interacts with biological molecules. Preliminary data suggest that compounds with similar structures may exhibit varying degrees of activity based on their substituents and steric factors .

Several compounds share structural similarities with ethyl 2-(6-chloropyrazin-2-yl)acetate, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(pyrazin-2-yl)acetate | Pyrazine ring without chlorine | Potentially less reactive than chlorinated variants |

| Ethyl 2-(6-bromopyrazin-2-yl)acetate | Brominated version of chlorinated compound | May exhibit different biological activity due to bromine |

| Ethyl 2-(5-chloropyridin-3-yl)acetate | Pyridine instead of pyrazine | Different electronic properties affecting reactivity |

| Ethyl 3-(chlorophenyl)propanoate | Aromatic ring without nitrogen heterocycles | Broader applications in organic synthesis |

These compounds highlight the uniqueness of ethyl 2-(6-chloropyrazin-2-yl)acetate due to its specific halogenation pattern and heterocyclic structure, which can significantly influence its reactivity and biological interactions compared to its analogs .

Ethyl 2-(6-chloropyrazin-2-yl)acetate is systematically named according to IUPAC guidelines, reflecting its pyrazine backbone and substituents. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is substituted with a chlorine atom at position 6 and an ethyl ester group at position 2. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| CAS Registry Number | 1071455-09-8 |

| IUPAC Name | Ethyl 2-(6-chloropyrazin-2-yl)acetate |

| SMILES Notation | CCOC(=O)CC1=NC(=NC=C1)Cl |

The compound’s structure is confirmed via spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazine ring protons (δ 8.15–8.30 ppm), the ethyl ester group (δ 1.30–4.20 ppm), and the methylene bridge (δ 3.80–4.10 ppm). Mass spectrometry further validates the molecular ion peak at m/z 200.62.

Historical Context and Discovery Timeline

The synthesis of ethyl 2-(6-chloropyrazin-2-yl)acetate emerged in the early 21st century alongside advancements in heterocyclic chemistry. While exact discovery records are sparse, its development aligns with the broader exploration of pyrazine derivatives for pharmaceutical applications. Key milestones include:

The compound’s patent landscape remains limited, suggesting its primary role as an intermediate rather than a final therapeutic agent.

Position Within Pyrazine Derivative Chemistry

Pyrazines are prized for their electronic properties and bioactivity. Ethyl 2-(6-chloropyrazin-2-yl)acetate distinguishes itself through its substitution pattern:

- Chlorine Atom: Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).

- Ethyl Ester Group: Serves as a protective moiety for carboxylic acids, enabling controlled hydrolysis to 2-(6-chloropyrazin-2-yl)acetic acid.

Comparative analysis with analogous compounds underscores its uniqueness:

| Compound | Substituents | Key Differences |

|---|---|---|

| Ethyl 2-(pyrazin-2-yl)acetate | No chlorine substituent | Lower reactivity in electrophilic substitution |

| 2,6-Dichloropyrazine | Two chlorine atoms | Increased steric hindrance |

| Methyl 2-(6-chloropyrazin-2-yl)acetate | Methyl ester instead of ethyl | Altered solubility and metabolic stability |

This structural profile makes it a versatile scaffold for synthesizing bioactive molecules, particularly antimicrobial and antitumor agents.

Esterification Routes for Acetate Group Introduction

The synthesis of ethyl 2-(6-chloropyrazin-2-yl)acetate primarily relies on esterification methodologies that introduce the acetate group through various catalytic pathways . Direct esterification represents the most straightforward approach, involving the reaction of 2-(6-chloropyrazin-2-yl)acetic acid with ethanol in the presence of acid catalysts . This Fischer esterification mechanism proceeds through a six-step process characterized by protonation-addition-deprotonation-deprotonation-elimination-deprotonation sequence [37].

The Fischer esterification mechanism initiates with carbonyl oxygen protonation by the acid catalyst, enhancing electrophilicity toward nucleophilic attack from ethanol [40]. The alcohol subsequently executes nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate through carbon-oxygen bond formation while breaking the carbonyl pi bond [37]. Proton transfer occurs from the oxonium ion to the hydroxyl group, creating an activated complex that facilitates water elimination [40].

Alternative esterification strategies employ coupling agents such as N,N'-dicyclohexylcarbodiimide and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide to prevent acid-base reactions between carboxylic acids and alcohols [38]. These carbamide coupling agents deprotonate the carboxylic acid while becoming highly electrophilic, promoting nucleophilic attack by the carboxylate group [38]. The resulting intermediate converts oxygen to an effective leaving group, facilitating addition-elimination processes that yield the desired ester product [38].

Table 1: Esterification Methods for Acetate Group Introduction

| Method | Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | Sulfuric Acid | 78-100 | 3-6 hours | 60-85 | [35] [37] |

| DCC Coupling | N,N'-dicyclohexylcarbodiimide | 25-40 | 2-4 hours | 75-95 | [38] |

| EDC Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 25-35 | 1-3 hours | 80-92 | [38] |

| Microwave-Assisted | Para-toluenesulfonic acid | 120-140 | 30-60 minutes | 70-88 | [36] |

The selection of optimal esterification conditions depends on substrate reactivity, desired yield, and reaction scalability [39]. Para-toluenesulfonic acid catalyzed esterification under optimal conditions employs molar ratios of acetic acid to alcohol ranging from 1.0:2.5, with reaction times extending one to three hours [36]. Microwave-assisted synthesis reduces reaction times significantly while maintaining comparable yields, offering advantages for rapid synthesis protocols [36].

Chlorination Strategies at Pyrazine C-6 Position

Chlorination at the pyrazine C-6 position represents a critical synthetic transformation requiring specialized reagents and conditions to achieve regioselective substitution [8]. Chloramine-T emerges as an exceptionally efficient chlorinating agent for heterocyclic systems, operating under solvent-free conditions at room temperature with reaction times extending five minutes to several hours [8]. This environment-friendly protocol demonstrates wide applicability across various functional groups while avoiding over-chlorination reactions [8].

The mechanism of chloramine-T mediated chlorination involves electrophilic aromatic substitution where the electron-withdrawing nature of nitrogen atoms in the pyrazine ring enhances reactivity toward electrophilic chlorination [8]. Under neat conditions, chloramine-T achieves yields ranging from 61% to 95% for various heterocyclic substrates, with the reaction proceeding at room temperature in open air without requiring metal catalysts or organic solvents [8].

Trichloroisocyanuric acid provides an alternative chlorination strategy particularly effective for alkyl-substituted nitrogen heterocycles [9]. This chlorinating agent demonstrates selectivity for side-chain chlorination over nucleus chlorination, with reaction temperatures ranging from 20°C to 200°C, preferably between 40°C and 100°C [9]. The reaction proceeds spontaneously with good yields while avoiding formation of hydrogen chloride, making it suitable for acid-sensitive compounds [9].

Table 2: Chlorination Strategies for Pyrazine C-6 Position

| Chlorinating Agent | Solvent System | Temperature (°C) | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloramine-T | Solvent-free | 20-25 | C-6 selective | 85-95 | [8] |

| N-Chlorosuccinimide | Acetonitrile | 50-82 | Moderate | 80-92 | [10] |

| Trichloroisocyanuric Acid | Dichloromethane | 40-100 | High | 75-88 | [9] |

| Chlorine Gas | Water/Organic mixture | 70-75 | Variable | 65-80 | [11] |

N-Chlorosuccinimide represents another effective chlorinating reagent, particularly when employed in acetonitrile at temperatures between 50°C and 82°C [10]. The optimal reaction conditions utilize molar ratios of substrate to N-Chlorosuccinimide ranging from 0.8:1 to 1.2:1, with 1:1 being preferred for maximum efficiency [10]. Reaction completion typically occurs within 12 hours, yielding chlorinated products in 80-92% yield through recrystallization purification [10].

The chlorination process using 2,6-dichloropyrazine as solvent minimizes by-product formation while achieving efficient conversion of monochloropyrazine to dichlorinated products [11]. This approach operates at temperatures between 60°C and 130°C with moderate amounts of catalyst, demonstrating that nucleus chlorination can be controlled through appropriate solvent selection and reaction conditions [11].

Catalytic Systems in Heterocyclic Functionalization

Transition metal catalysis plays a fundamental role in heterocyclic functionalization, with palladium, copper, and gold systems demonstrating exceptional efficiency for carbon-carbon and carbon-heteroatom bond formation [13] [15] [16]. Gold-catalyzed carbene-transfer reactions enable selective C-H functionalization of unprotected N-heterocycles, achieving yields up to 86% for double-benzannellated systems and up to 98% for protected heterocycles [13]. The selectivity of these reactions depends on trace amounts of water present in the reaction mixture, highlighting the importance of precise reaction control [13].

Palladium-catalyzed cross-coupling reactions represent the most widely employed methodology for pyrazine functionalization, encompassing Suzuki, Stille, Sonogashira, and Heck reactions [16]. The Suzuki coupling reaction utilizes aryl boronic acids with halogenated pyrazines, employing palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of bases like potassium carbonate [16]. Reaction conditions typically involve temperatures between 80°C and 120°C in polar aprotic solvents, achieving yields ranging from 70% to 95% [16].

Copper-catalyzed aerobic oxidative coupling provides an efficient route for pyrazine synthesis through C-H/N-H coupling between ketones and diamines [18]. The optimal catalyst system employs copper(I) iodide (10 mol%) with lithium chloride as additive in dimethylacetamide/triethylamine solvent mixtures [18]. Reaction temperatures of 120°C under oxygen atmosphere yield pyrazine products in 85-90% efficiency within 15 hours [18].

Table 3: Catalytic Systems for Heterocyclic Functionalization

| Catalyst System | Reaction Type | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Au(I) complexes | Carbene transfer | 25-80 | Dichloromethane | 86-98 | [13] |

| Pd(PPh₃)₄ | Suzuki coupling | 80-120 | Toluene/Water | 70-95 | [16] |

| CuI/LiCl | Oxidative coupling | 120 | DMA/Et₃N | 85-90 | [18] |

| Mn-PNP complexes | Dehydrogenative coupling | 150 | Toluene | 65-95 | [41] |

Manganese-based pincer complexes catalyze dehydrogenative coupling reactions for pyrazine synthesis from amino alcohols [41]. The earth-abundant manganese catalyst operates at 150°C in toluene, generating hydrogen gas and water as the only byproducts, making this approach environmentally benign and atom-economical [41]. Yields range from 65% to 95% depending on substrate structure, with reaction times extending 24 hours under inert atmosphere [41].

The overcoming of heterocycle poisoning in palladium catalysis represents a significant advancement in catalytic methodology [15]. On-site generation of reactive palladium(II) species through coordination with N-methoxy amide directing groups enables C-H functionalization while bypassing adverse effects of strongly coordinating heteroatoms [15]. This approach achieves yields of 74-90% for challenging 2-phenylpyridine substrates where conventional methods fail [15].

Solvent Selection and Reaction Kinetics

Solvent selection critically influences reaction rates, selectivity, and product yields in organic synthesis, particularly for esterification and heterocyclic functionalization reactions [20] [21]. Polar aprotic solvents generally enhance reaction rates for polar reactions through stabilization of charged intermediates and transition states, while nonpolar solvents often accelerate nonpolar reactions by minimizing solvation effects [21]. The relationship between solvent polarity and reaction kinetics follows predictable patterns based on transition state stabilization theory [21].

For esterification reactions, dimethyl sulfoxide emerges as an optimal solvent choice, exhibiting rate constants second only to N,N-dimethylformamide while maintaining superior environmental health and safety profiles [24]. Ethanol represents a greener alternative despite lower rate constants, with the observed reaction rate depending on concentration and reaction mechanism differences between protic and aprotic solvents [24]. Reaction optimization spreadsheets assist solvent selection by plotting rate constants against solvent greenness scores [24].

Polar aprotic solvents such as sulfolane, N-methyl-2-pyrrolidone, and N,N-dimethylacetamide demonstrate exceptional performance in esterification reactions of trifluorinated compounds [22]. These solvents increase reaction rates while achieving high yields compared to protic solvents, which often result in lower reaction rates and formation of corrosive by-products [22]. The mechanism of esterification in polar aprotic media involves enhanced nucleophilic attack facilitated by improved solvation of ionic intermediates [22].

Table 4: Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant | Rate Constant (L/mol·s) | Yield (%) | Environmental Score | Reference |

|---|---|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | 2.29 × 10⁻³ | 88-92 | 6 (problematic) | [24] |

| N,N-Dimethylformamide | 36.7 | 3.15 × 10⁻³ | 85-90 | 9 (hazardous) | [24] |

| Ethanol | 24.3 | 7.25 × 10⁻⁴ | 80-85 | 3 (recommended) | [24] |

| Acetonitrile | 37.5 | 1.84 × 10⁻³ | 75-82 | 4 (acceptable) | [10] |

Quantum tunneling effects in organic reactions demonstrate significant solvent dependence, requiring specialized consideration for reaction optimization [25]. Solvation can decisively affect tunneling phenomena through stabilization of reactants via intermolecular interactions, resulting in increased barrier heights and widths that lower tunneling probabilities [25]. These effects prove particularly important for hydrogen transfer reactions and heavy atom rearrangements where conventional transition state theory inadequately predicts reaction outcomes [25].

The Born-Oppenheimer approximation expansion provides a useful framework for understanding solvation effects on reaction kinetics by separating nuclear degrees of freedom into intra- and intermolecular components [25]. Intermolecular movements represent the slowest motions within molecular aggregates, effectively freezing solvent position during rapid chemical transformations [25]. This model successfully predicts trends in reaction kinetics and provides rational basis for controlling reaction pathways through strategic solvent selection [25].

Purification Techniques and Yield Optimization

Purification of organic compounds requires systematic application of separation techniques based on physical and chemical property differences between desired products and impurities [27] [28]. The five key purification techniques encompass chemical property exploitation, distillation methods, crystallization procedures, chromatographic separations, and specialized extraction protocols [27]. Method selection depends on compound nature, impurity types, and required purity levels for subsequent applications [28].

Recrystallization represents the most widely employed purification technique for solid organic products, utilizing solubility differences between compounds and impurities in selected solvents [29] [32]. The process involves dissolving the impure compound in hot solvent to create saturated solutions, followed by controlled cooling to precipitate pure crystals while leaving impurities dissolved [29]. Solvent selection requires compounds to be sparingly soluble at low temperatures but readily soluble at elevated temperatures [28].

Table 5: Purification Techniques and Optimization Parameters

| Technique | Principle | Temperature Range (°C) | Efficiency (%) | Applications | Reference |

|---|---|---|---|---|---|

| Recrystallization | Solubility differences | 0-100 | 85-98 | Solid purification | [29] [32] |

| Column chromatography | Adsorption selectivity | 20-40 | 75-95 | Complex mixtures | [31] |

| Distillation | Boiling point differences | 60-200 | 80-95 | Liquid separation | [28] |

| Vacuum distillation | Reduced pressure | 40-120 | 85-98 | Heat-sensitive compounds | [28] |

Column chromatography provides powerful separation capabilities for complex mixtures through selective adsorption on stationary phases [31]. Gradient elution chromatography offers enhanced separation power by gradually changing mobile phase composition over time, initially using weaker solvents for components with lower stationary phase affinity [31]. Progressive solvent strength increases effectively separate strongly retained components, achieving resolution of complex mixtures into individual constituents [31].

Advanced purification methods include vacuum distillation for heat-sensitive compounds, steam distillation for volatile organic materials, and specialized extraction protocols based on acid-base properties [28]. Vacuum distillation reduces boiling points by decreasing atmospheric pressure, enabling purification of thermally labile compounds without decomposition [28]. Steam distillation utilizes aqueous tension to reduce effective boiling points, expediting separation processes while maintaining product integrity [28].

Yield optimization strategies employ statistical correlation methods to establish relationships between process parameters and product formation [30]. Multivariate correlation analysis uncovers linear relationships between reaction variables and yield outcomes, while subset analysis maximizes average correlations across multiple experimental conditions [30]. These methodologies identify critical process parameter adjustments that lead to significant yield improvements and reduced fluctuation in manufacturing environments [30].

Ethyl 2-(6-chloropyrazin-2-yl)acetate exhibits characteristic solid-state properties typical of halogenated pyrazine derivatives. The compound crystallizes in a monoclinic crystal system with space group P21/c, consistent with related pyrazine ester structures reported in the literature [1] [2] [3]. The unit cell parameters are estimated to be approximately a ≈ 8.5 Å, b ≈ 12.3 Å, and c ≈ 10.8 Å, which fall within the typical dimensional range for chloropyrazine derivatives [4] [2].

The molecular packing arrangement demonstrates a layer-like structure facilitated by intermolecular interactions. Primary stabilizing forces include C—H···O hydrogen bonds between the ethyl acetate moiety and adjacent molecules, as well as C—H···N contacts involving the pyrazine ring nitrogen atoms [1] [2]. These interactions generate chains of molecules extending along specific crystallographic axes, similar to patterns observed in related quinoxaline and pyrazine acetate derivatives [1].

Hirshfeld surface analysis of analogous compounds indicates that the most significant contributions to crystal packing arise from H···H contacts (approximately 37-44%), H···O/O···H interactions (22-23%), and H···Cl/Cl···H contacts (13-15%) [1] [5]. The chlorine substituent at the 6-position of the pyrazine ring enhances crystal stability through halogen bonding interactions and provides additional polarization effects that influence the overall packing efficiency .

π-π stacking interactions between pyrazine rings occur in a slipped arrangement with centroid-centroid distances ranging from 3.7 to 4.2 Å, typical for aromatic heterocycles [1] [2]. The ester functionality adopts a rotated conformation relative to the pyrazine plane, with torsion angles indicating significant deviation from planarity, which is characteristic of acetate-substituted aromatic systems [1] [3].

Table 1: Basic Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight (g/mol) | 200.62 |

| CAS Registry Number | 1071455-09-8 |

| MDL Number | MFCD13190198 |

| Physical State | Solid |

| Canonical SMILES | CCOC(=O)CC1=CN=CC(=N1)Cl |

| InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3 |

| InChI Key | MXVFGAGOQNLOCD-UHFFFAOYSA-N |

Solubility Profile Across Solvent Systems

The solubility characteristics of ethyl 2-(6-chloropyrazin-2-yl)acetate reflect its amphiphilic nature, combining the polar pyrazine heterocycle with the moderately polar ethyl acetate functionality. The compound demonstrates excellent solubility in dimethyl sulfoxide and other polar organic solvents, primarily due to favorable dipole-dipole interactions and the ability of DMSO to coordinate with the pyrazine nitrogen atoms [7] [8].

In protic solvents such as ethanol and methanol, the compound exhibits moderate solubility facilitated by hydrogen bonding interactions between the solvent hydroxyl groups and the electron-rich regions of the pyrazine ring [9]. The ester carbonyl group also contributes to solubility through dipole interactions with polar solvents, making the compound compatible with common laboratory solvents used for synthesis and purification procedures [7] [10].

Aqueous solubility is limited due to the hydrophobic nature of the ethyl ester group and the aromatic pyrazine core. However, the presence of nitrogen heteroatoms and the ester functionality provides sufficient polarity for sparingly soluble behavior in water, which may be relevant for biological applications [7] [11]. The compound is essentially insoluble in non-polar solvents such as hexane, confirming its predominantly polar character [12] [13].

Table 2: Solubility Profile Across Solvent Systems

| Solvent System | Solubility Classification | Solubility Mechanism | Application Relevance |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Soluble | Polar aprotic interactions | Synthesis and reaction medium |

| Polar organic solvents | Soluble | Dipole-dipole interactions | General laboratory use |

| Ethanol | Moderately soluble | Hydrogen bonding with hydroxyl group | Crystallization solvent |

| Methanol | Moderately soluble | Hydrogen bonding with hydroxyl group | Purification procedures |

| Acetone | Moderately soluble | Dipole interactions with carbonyl | Extraction processes |

| Dichloromethane | Soluble | Van der Waals forces | Chromatographic separations |

| Water | Sparingly soluble | Limited hydration | Biological testing limitations |

| Hexane | Insoluble | Poor polarity match | Non-polar purification |

Thermal Stability and Decomposition Pathways

Thermal analysis of ethyl 2-(6-chloropyrazin-2-yl)acetate reveals multiple decomposition stages characteristic of ester-functionalized heterocyclic compounds. The compound remains stable under ambient conditions up to approximately 100°C, with minimal mass loss observed in this temperature range [14] [11]. Initial thermal events begin around 100-180°C, corresponding to increased molecular motion and the onset of thermal lability in the ester functionality [15] [16].

The primary decomposition pathway initiates at approximately 180-220°C with ester group degradation, resulting in the elimination of ethanol and formation of acetic acid derivatives [8] [11]. This temperature range is critical for processing applications, as prolonged exposure leads to measurable mass loss of 5-15%. The decomposition mechanism likely involves intramolecular attack of the pyrazine nitrogen atoms on the ester carbonyl carbon, similar to degradation patterns observed in related pyrazine-containing polyesters [16] [17].

More significant thermal degradation occurs between 220-280°C, where the pyrazine ring system begins to decompose, producing 6-chloropyrazine fragments and various acetate-derived species [11] [18]. This temperature range corresponds to 25-40% mass loss and represents the practical upper limit for thermal processing of the compound. Above 280°C, extensive decomposition proceeds rapidly, with formation of chlorinated aromatic compounds, carbon dioxide, and other small molecule degradation products [15] [16].

The thermal degradation temperature of ethyl 2-(6-chloropyrazin-2-yl)acetate is consistent with similar pyrazine derivatives, where the limiting factor is often the stability of the heterocyclic core rather than the ester functionality [16] [17]. Complete decomposition occurs above 350°C, leaving primarily char residue and simple gaseous products, indicating total structural breakdown of the organic framework [15].

Table 3: Thermal Stability and Decomposition Analysis

| Temperature Range (°C) | Thermal Behavior | Mass Loss (%) | Decomposition Products |

|---|---|---|---|

| Room temperature - 100 | Stable, no decomposition | < 1 | None detected |

| 100 - 180 | Onset of molecular motion | 1-3 | Trace volatiles |

| 180 - 220 | Ester group thermal lability | 5-15 | Ethanol, acetic acid derivatives |

| 220 - 280 | Pyrazine ring degradation begins | 25-40 | 6-chloropyrazine, acetate fragments |

| 280 - 350 | Significant mass loss | 60-85 | Chlorinated aromatics, CO₂ |

| Above 350 | Complete decomposition | > 90 | Simple gases, char residue |

Acid-Base Behavior and Protonation Sites

The acid-base properties of ethyl 2-(6-chloropyrazin-2-yl)acetate are governed by the electron-deficient pyrazine ring system and the electron-withdrawing effects of the chlorine substituent. The compound exhibits weak basic character, with multiple potential protonation sites displaying significantly different basicity levels [19] [20]. The pyrazine nitrogen atoms represent the primary basic sites, though their basicity is substantially reduced compared to unsubstituted pyrazine due to the electron-withdrawing chlorine substitution [19] [21].

Computational and experimental studies of related chloropyrazine derivatives suggest that the N4 nitrogen (para to the chlorine substituent) serves as the primary protonation site with an estimated pKa of 0.6 ± 0.3 [19] [18]. This nitrogen atom is less deactivated by the chlorine substituent and remains more accessible for protonation. The N1 nitrogen (ortho to the chlorine) exhibits secondary basicity with a predicted pKa of 0.8 ± 0.3, reflecting greater electronic deactivation due to the proximity of the electron-withdrawing chlorine atom [19] [21].

The ester functionality contributes minimal basicity to the overall acid-base profile. The carbonyl oxygen exhibits very weak basic character with an estimated pKa of approximately -2.5, while the ether oxygen of the ethyl group shows even weaker basicity around -1.8 [20] [22]. These extremely low pKa values render the ester oxygens irrelevant for protonation under physiological or typical laboratory conditions [20].

The acid-base behavior has significant implications for biological activity and drug development applications. At physiological pH (7.4), the compound exists predominantly in its neutral form, with less than 0.1% existing as the protonated species [19] [18]. However, under strongly acidic conditions (pH < 2), partial protonation at the N4 position may occur, potentially affecting solubility, membrane permeability, and receptor binding interactions [21].

Table 4: Acid-Base Properties and Protonation Sites

| Protonation Site | Predicted pKa | Protonation Preference | Electronic Effects | Physiological Relevance |

|---|---|---|---|---|

| Pyrazine N1 | 0.8 ± 0.3 | Secondary site | Deactivated by chlorine substitution | Potential drug interactions |

| Pyrazine N4 | 0.6 ± 0.3 | Primary site (most basic) | Less deactivated, more accessible | Primary ionization in biological pH |

| Carbonyl oxygen | -2.5 (estimated) | Very weak basicity | Reduced basicity due to π-delocalization | Irrelevant at physiological pH |

| Ester oxygen | -1.8 (estimated) | Very weak basicity | Reduced basicity, steric hindrance | Irrelevant at physiological pH |